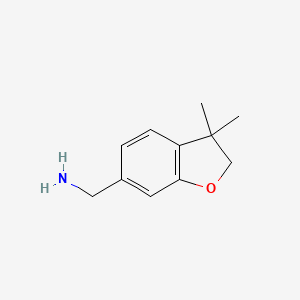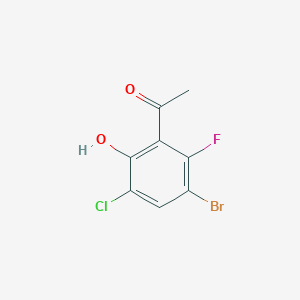
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a hydroxyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . This method typically yields the desired product with a moderate yield.
Chemical Reactions Analysis
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, chlorine, and fluorine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The ethanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and halogen interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets through hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-2-hydroxyphenyl)ethanone: This compound lacks the chlorine and fluorine atoms, which may result in different reactivity and biological activity.
1-(5-Chloro-2-hydroxyphenyl)ethanone: This compound lacks the bromine and fluorine atoms, which may affect its chemical properties and applications.
1-(5-Fluoro-2-hydroxyphenyl)ethanone: This compound lacks the bromine and chlorine atoms, which may influence its interactions with molecular targets.
The presence of multiple halogens in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO2/c1-3(12)6-7(11)4(9)2-5(10)8(6)13/h2,13H,1H3 |
InChI Key |
SGQBDLYTUZZWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1F)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


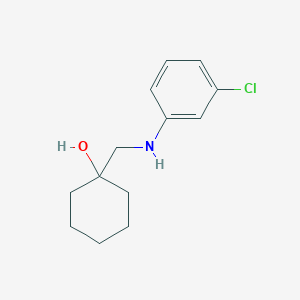
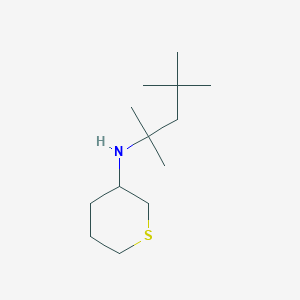

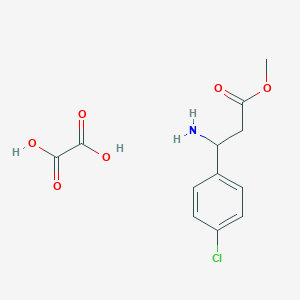

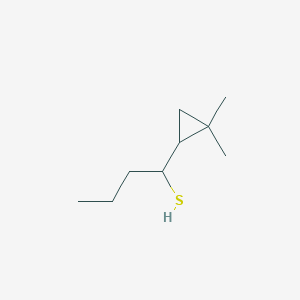
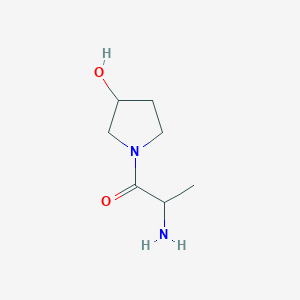
![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
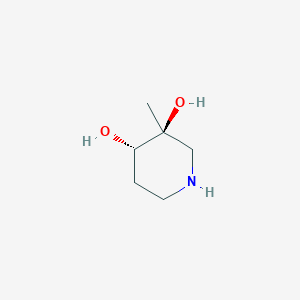

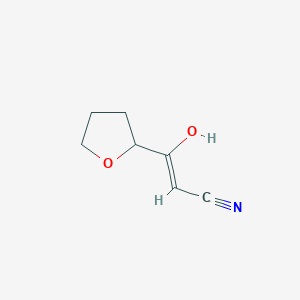
![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)
